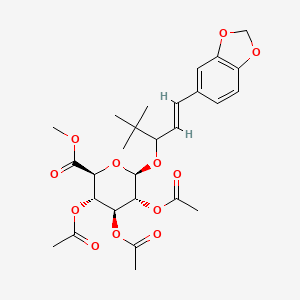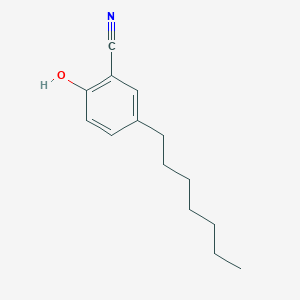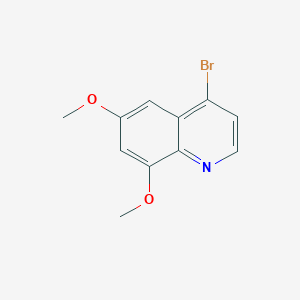
(1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-carboxaldehyde; Longi-ss-camphenilan Aldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a member of the sesquiterpene aldehyde family and is known for its distinctive structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: Longifolenaldehyde can be synthesized through various organic synthesis methods. One common approach involves the cyclization of geranylgeranyl pyrophosphate (GGPP) followed by oxidation. The reaction conditions typically require specific catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Longifolenaldehyde often involves the use of biotechnological processes. These methods leverage microbial fermentation to produce the compound in larger quantities. The process involves genetically modified microorganisms that can efficiently convert precursor molecules into Longifolenaldehyde.
化学反応の分析
Types of Reactions: Longifolenaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying its structure and enhancing its properties for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of Longifolenaldehyde, which can be used in different chemical and industrial applications.
科学的研究の応用
Longifolenaldehyde has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex organic molecules. In biology, it serves as a precursor for bioactive compounds. In medicine, it is explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial effects. In industry, it is utilized in the production of fragrances and flavors.
作用機序
The mechanism by which Longifolenaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to receptors and enzymes, modulating their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context in which Longifolenaldehyde is used.
類似化合物との比較
Longifolenaldehyde is compared with other similar compounds, such as Sesquiterpene Aldehydes and Terpenoids . While these compounds share structural similarities, Longifolenaldehyde is unique in its specific chemical properties and applications. Its distinctive structure and reactivity make it a valuable compound in various fields.
Would you like to know more about any specific aspect of Longifolenaldehyde?
特性
分子式 |
C15H24O |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
(1R,2R,7S,8R,9S)-3,3,7-trimethyltricyclo[5.4.0.02,9]undecane-8-carbaldehyde |
InChI |
InChI=1S/C15H24O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h9-13H,4-8H2,1-3H3/t10-,11-,12-,13-,15+/m1/s1 |
InChIキー |
PBMHTGOFWRRJFS-HVNMYJMUSA-N |
異性体SMILES |
C[C@]12CCCC([C@H]3[C@H]1CC[C@@H]3[C@H]2C=O)(C)C |
正規SMILES |
CC1(CCCC2(C3C1C(C2C=O)CC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)

![Sodium ((2-(2-Methoxyethyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-6-yl)sulfonyl)amide](/img/structure/B15354896.png)


![3-[(3-Chlorophenyl)methyl]-1-(1-ethylpyrazol-4-yl)pyridazin-4-one](/img/structure/B15354923.png)




![5,7-dihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxyphenyl)-4H-naphthalen-1-one](/img/structure/B15354947.png)



